molecular formula C25H18ClF2N3O5 B15200105 4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine

4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine

Cat. No.: B15200105
M. Wt: 513.9 g/mol
InChI Key: ZORLGXRNIODWEQ-RKCFAAOBSA-N
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Description

4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a synthetic nucleoside analog. This compound is characterized by the presence of halogen atoms (chlorine and fluorine) and a benzoyl-protected arabinofuranosyl sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine typically involves the nucleobase anion glycosylation of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide. This reaction proceeds with high stereoselectivity to yield the desired beta-D-anomer . The reaction conditions often include the use of a suitable base and solvent to facilitate the glycosylation process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Common bases used in glycosylation reactions include sodium hydride (NaH) and potassium carbonate (K2CO3).

    Solvents: Typical solvents include dimethylformamide (DMF) and dichloromethane (DCM).

Major Products

The major products formed from these reactions include the deprotected nucleoside and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The presence of halogen atoms enhances its binding affinity to target enzymes and nucleic acids, potentially leading to the inhibition of viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is unique due to its specific combination of halogen atoms and benzoyl-protected sugar moiety, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C25H18ClF2N3O5

Molecular Weight

513.9 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3-benzoyloxy-5-(4-chloro-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C25H18ClF2N3O5/c26-21-18-16(27)11-31(22(18)30-13-29-21)23-19(28)20(36-25(33)15-9-5-2-6-10-15)17(35-23)12-34-24(32)14-7-3-1-4-8-14/h1-11,13,17,19-20,23H,12H2/t17-,19+,20-,23-/m1/s1

InChI Key

ZORLGXRNIODWEQ-RKCFAAOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=C(C4=C3N=CN=C4Cl)F)F)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C4=C3N=CN=C4Cl)F)F)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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